![molecular formula C27H25N5O3 B2757513 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543679-41-0](/img/structure/B2757513.png)
7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound. It belongs to the class of 1,2,4-triazolopyrimidines . These compounds have been widely used in the synthesis of various pharmaceuticals due to their broad spectrum of biological activities .
Wissenschaftliche Forschungsanwendungen
Thermally Activated Delayed Fluorescence (TADF) Emitters
Tris[1,2,4]triazolo[1,3,5]triazine (TTT) serves as a novel rigid electron acceptor in constructing D3–A star-shaped tristriazolotriazine derivatives. Specifically, two emitters—3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine (TTT-PXZ) and 3,7,11-tris(4-(9,9-dimethylacridin-10(9H)yl)phenyl)tris([1,2,4])triazolo[1,3,5]triazine (TTT-DMAC)—have been developed. Both TTT-PXZ and TTT-DMAC exhibit TADF activities and properties related to aggregation-induced emission enhancement (AIEE). Solution-processed organic light-emitting diodes (OLEDs) based on TTT-PXZ green emitters achieve good performance, with an external quantum efficiency (EQE) of up to 6.2% .
Antiproliferative Activity
The compound has shown promise in inhibiting tumor growth without significant toxicity. Specifically, 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (referred to as B5) significantly suppressed tumor growth in an A549 xenograft mouse model. These observations suggest that 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine could serve as a potential lead compound for developing highly selective and efficient anticancer agents .
Multicomponent Synthesis
The compound has been synthesized using a multicomponent approach under green chemistry conditions. Lemon juice was employed as an acidic catalyst, resulting in a series of [1,2,4]-triazole derivatives bearing amino acid moieties. These compounds were characterized using various spectral and elemental analyses .
Antimicrobial Activity
While not directly related to the compound itself, [1,2,4]-triazole derivatives have been investigated for their antimicrobial properties. The synthesis of these derivatives via multicomponent reactions has been explored, and their potential as antimicrobial agents is an area of interest .
Potential Therapeutic Applications
[1,2,4]-Triazolo[1,5-a]pyrimidine-containing polycyclic systems have been studied for various therapeutic purposes:
- Complexes with Pt and Ru: [1,2,4]-Triazolo[1,5-a]pyrimidine derivatives show high activity against parasites and may be relevant for cancer treatment .
OLED Materials
The compound’s rigid structure and TADF properties make it an interesting candidate for organic light-emitting diodes (OLEDs). Further research into its luminescence efficiency, stability, and film-forming ability could enhance its application in solution-processed OLEDs .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]-triazolo[1,5-a]pyrimidines, have been reported to exhibit antitumor activity . They are also known to act as antagonists for corticotropin-releasing factor 1 receptors and calcium channel modulators .
Mode of Action
It is suggested that similar compounds cause g2/m phase arrest and induce apoptosis in a concentration-dependent manner in hela cells . They also show effective inhibition of microtubule protein aggregation .
Biochemical Pathways
Compounds with similar structures have been reported to have significant anti-angiogenic activity in wound healing and tube formation assays .
Result of Action
The compound has been reported to significantly inhibit tumor growth without apparent signs of toxicity in an A549-xenografted mouse model . This suggests that the compound could be a potential lead compound for the development of highly efficient anticancer agents with strong selectivity for normal human cells .
Eigenschaften
IUPAC Name |
7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-16-11-13-18(14-12-16)25-30-27-28-17(2)23(26(34)29-21-9-4-5-10-22(21)35-3)24(32(27)31-25)19-7-6-8-20(33)15-19/h4-15,24,33H,1-3H3,(H,29,34)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNZQCBNPMWLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

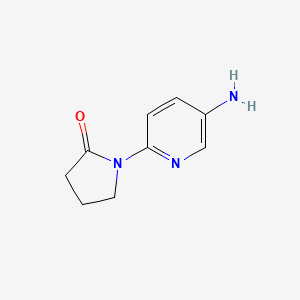
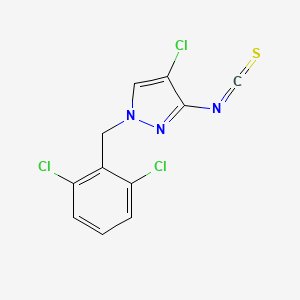

![1-(Cyclopropylmethyl)-2-[(2-methoxy-4-methyl-5-methylsulfinylphenoxy)methyl]aziridine](/img/structure/B2757434.png)
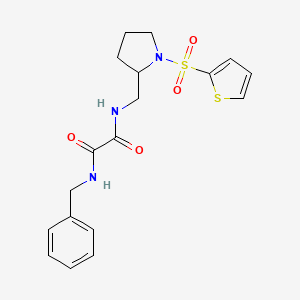
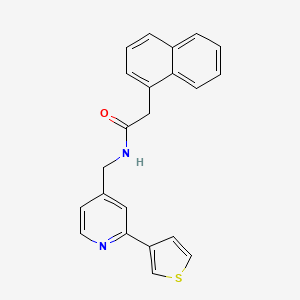
![1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757439.png)
![(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2757441.png)
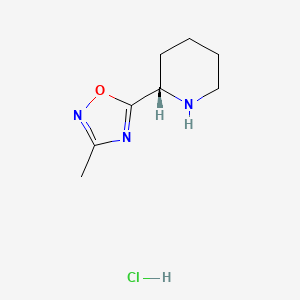
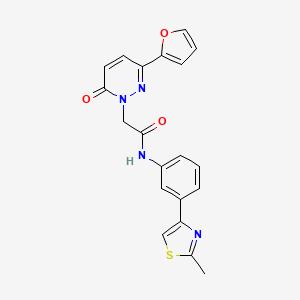
![8-(2,3-Dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2757446.png)
![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757448.png)
![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2757450.png)
![2-Cyano-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]pyridine-4-carboxamide](/img/structure/B2757452.png)